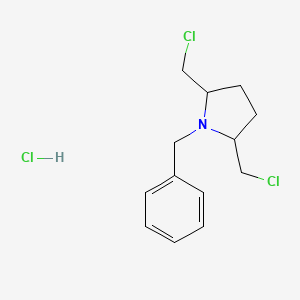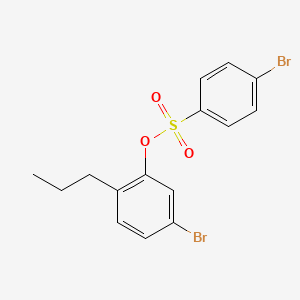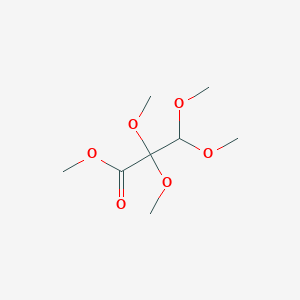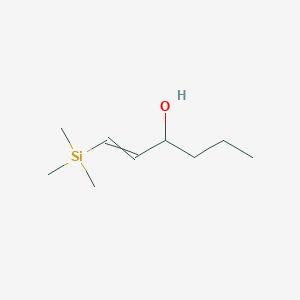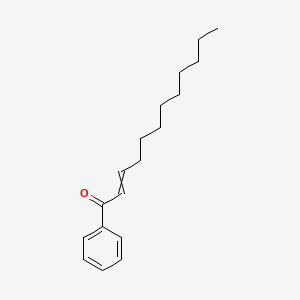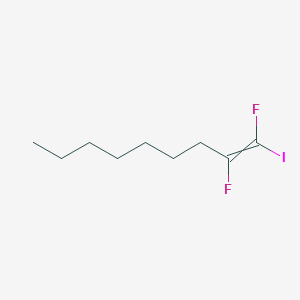
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans-: is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydrodiol group and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- typically involves the reduction of benzoquinoline derivatives followed by acetylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and acetylation is achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may involve continuous flow reactors and automated synthesis processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- undergoes various chemical reactions, including:
Oxidation: The dihydrodiol group can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully saturated benzoquinoline derivatives.
Substitution: Various substituted benzoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its dihydrodiol group is of particular interest in the study of oxidative stress and cellular metabolism .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The compound’s ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industry, Benzo(f)quinoline-9,10-diol, 9
Propiedades
Número CAS |
103620-35-5 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
[(9S,10S)-10-hydroxy-9,10-dihydrobenzo[f]quinolin-9-yl] acetate |
InChI |
InChI=1S/C15H13NO3/c1-9(17)19-13-7-5-10-4-6-12-11(3-2-8-16-12)14(10)15(13)18/h2-8,13,15,18H,1H3/t13-,15+/m0/s1 |
Clave InChI |
YBCWJSFBDWBPGT-DZGCQCFKSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C=CC2=C([C@@H]1O)C3=C(C=C2)N=CC=C3 |
SMILES canónico |
CC(=O)OC1C=CC2=C(C1O)C3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
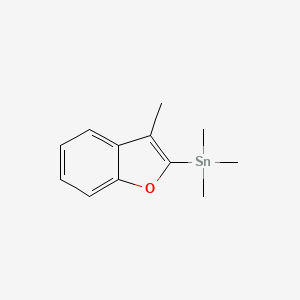
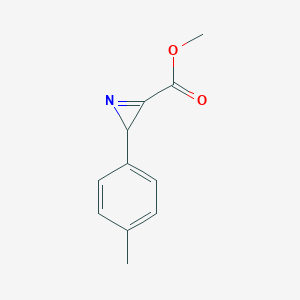
![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)

![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
